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Compound of Interest

Compound Name: 4-Nitropyridin-2-amine

Cat. No.: B052811

An In-depth Technical Guide to 4-Nitropyridin-2-amine: Properties, Synthesis, and
Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Nitropyridin-2-amine (CAS No.
4487-50-7), a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and
drug development professionals, this document delves into the core physicochemical
properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, with a
particular focus on its role in the development of targeted therapeutics.

Molecular Overview and Physicochemical
Properties

4-Nitropyridin-2-amine, also known as 2-Amino-4-nitropyridine, is a functionalized pyridine
derivative. The pyridine ring, an electron-deficient aromatic system, is rendered even more so
by the potent electron-withdrawing effects of the nitro group (-NO2) at the C4 position. This
electronic profile dictates the molecule's reactivity and physical characteristics. The primary
amine group (-NHz) at the C2 position serves as a critical synthetic handle for further molecular
elaboration.

The key physicochemical properties are summarized below for rapid reference and
comparison.
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Property Value Source(s)
CAS Number 4487-50-7 [1]
Molecular Formula CsHsNsO:2 [2]
Molecular Weight 139.11 g/mol [11[2]
IUPAC Name 4-nitropyridin-2-amine [1]

Physical Form

Solid, light yellow to orange

crystalline powder

[3]

Melting Point ~96 °C [3]
Boiling Point 339.0 £ 22.0 °C (Predicted) [3]
Density 1.437 + 0.06 g/cm? (Predicted) [3]
pKa 3.43 £ 0.11 (Predicted) [3]
LogP 0.572 (Predicted) [4]

Storage Conditions

Store at 2-8°C under an inert

atmosphere (e.g., Argon or

Nitrogen)

Solubility Profile: While quantitative solubility data is not extensively published, empirical
evidence from synthesis and purification suggests it is sparingly soluble in cold water but has
moderate to good solubility in polar organic solvents like ethanol, methanol, and N,N-
dimethylformamide (DMF).[5][6] Its solubility behavior is governed by the polar nitro and amino
groups, which allow for hydrogen bonding, and the relatively small aromatic core.[7] For
purification, recrystallization from ethanol is often effective.[8]

Spectroscopic and Structural Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 4-Nitropyridin-2-
amine. Below is an expert interpretation of the expected spectral data based on its structure
and data from closely related analogues.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A multinuclear NMR study of substituted 2-amino-4-nitropyridines provides a strong foundation
for spectral assignment.[9]

e 'H NMR (Expected in DMSO-ds, 400 MHz):

o

0 ~8.1-8.3 ppm (d, 1H): This downfield doublet corresponds to the proton at the C6
position (H-6). It is deshielded by the adjacent ring nitrogen and experiences coupling to
H-5.

o & ~7.5-7.7 ppm (br s, 2H): A broad singlet integrating to two protons is characteristic of the
primary amine (-NHz) protons. The broadness is due to quadrupole broadening from the
14N nucleus and potential hydrogen exchange.

o O ~7.2-7.4 ppm (d, 1H): A doublet corresponding to the proton at the C3 position (H-3).
This proton is shielded relative to H-5 and H-6.

o 0 ~6.8-7.0 ppm (dd, 1H): A doublet of doublets representing the proton at the C5 position
(H-5), coupled to both H-6 and H-3. The strong electron-withdrawing nitro group at C4
significantly influences its chemical shift.

e 13C NMR (Expected in DMSO-ds, 100 MHZ2):

[¢]

0 ~160-162 ppm: Quaternary carbon C2, attached to the amino group.

[e]

0 ~155-157 ppm: Quaternary carbon C4, attached to the nitro group. This carbon is
significantly deshielded.

[e]

0 ~148-150 ppm: C6, adjacent to the ring nitrogen.

o

0 ~110-112 ppm: C5, influenced by the adjacent C4-NO-.

[¢]

0 ~105-107 ppm: C3, typically the most shielded carbon in the ring.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[11]
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e 3450-3300 cm~1 (two bands): Asymmetric and symmetric N-H stretching vibrations of the
primary amine group. The presence of two distinct, sharp peaks is a hallmark of a -NH2
group.[11][12]

e 1650-1580 cm~1 (sharp): The N-H bending (scissoring) vibration of the primary amine.[11]

e 1580-1560 cm~* & 1350-1330 cm~1 (strong): Asymmetric and symmetric stretching
vibrations of the C-NO:z group, respectively. These are typically very strong and characteristic
absorptions.[13]

e ~1600 cm~1, ~1470 cm~1: C=C and C=N stretching vibrations within the pyridine ring.

1335-1250 cm1 (strong): C-N stretching vibration, characteristic of an aromatic amine.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural
information through fragmentation analysis.

e Electron lonization (EI-MS):

o Molecular lon (M*): An odd molecular ion peak at m/z = 139, consistent with the molecular
formula CsHsNsO2 and the nitrogen rule.[14]

o Key Fragments:

» m/z =122: Loss of a hydroxyl radical (*OH), a common fragmentation for aromatic nitro
compounds.

» m/z = 109: Loss of nitric oxide (*NO).
» m/z = 93: Loss of the nitro group (*NO2).

» m/z = 81: Subsequent loss of hydrogen cyanide (HCN) from the m/z 109 fragment,
indicative of the pyridine ring structure.

Synthesis and Purification Protocol
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While multiple synthetic routes to nitropyridines exist, a common and reliable laboratory-scale
method involves the direct nitration of an aminopyridine precursor.[5][15][16] However, the
electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution
challenging.[8] A robust approach is the nitration of 2-aminopyridine N-oxide, followed by
deoxygenation, or the direct nitration of 2-aminopyridine under harsh conditions.

The following protocol is adapted from a validated procedure for a structurally similar substrate,
demonstrating the principles of mixed-acid nitration for activated pyridine systems.[8][17]

Detailed Synthesis Protocol: Nitration of 2-
Aminopyridine

o Causality: The use of a potent mixed-acid nitrating system (HNO3/H2S0Qa4) is necessary to
generate the highly electrophilic nitronium ion (NO2%) in sufficient concentration to overcome
the deactivated nature of the pyridine ring. Sulfuric acid protonates the nitric acid, facilitating
the loss of water to form the nitronium ion. The reaction is performed at low temperatures to
control the highly exothermic reaction and minimize side-product formation.

o Materials:

o 2-Aminopyridine

o

Concentrated Sulfuric Acid (H2SOa4, 98%)

[¢]

Concentrated Nitric Acid (HNOs, 70%)

[¢]

Ammonium Hydroxide solution (or NaOH)

o

Crushed Ice and Water

o

Ethanol (for recrystallization)
o Self-Validating Procedure:

o Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,
thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.
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o Substrate Addition: Cool the sulfuric acid to 0°C in an ice-salt bath. Slowly and portion-
wise, add 9.4 g (0.1 mol) of 2-aminopyridine. The formation of the pyridinium salt is
exothermic; ensure the temperature is maintained below 10°C.

o Nitration: Once the substrate is fully dissolved, cool the mixture back to 0-5°C. Prepare a
nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of
concentrated sulfuric acid in a separate cooled beaker. Add this nitrating mixture dropwise
to the reaction flask via the dropping funnel over 1 hour, ensuring the internal temperature
does not exceed 10°C.

o Reaction Drive: After the addition is complete, allow the mixture to stir at 5-10°C for an
additional 2 hours, then let it slowly warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase) until
the starting material is consumed.

o Quenching & Neutralization: Carefully and slowly pour the reaction mixture onto 500 g of
crushed ice with vigorous stirring. This step is highly exothermic. Once the ice has melted,
slowly neutralize the cold acidic solution by adding concentrated ammonium hydroxide
until the pH is ~7-8. This will precipitate the product.

o Isolation and Purification: Collect the resulting yellow precipitate by vacuum filtration.
Wash the solid thoroughly with cold water to remove residual inorganic salts. Dry the
crude product under vacuum.

o Recrystallization: For higher purity, dissolve the crude solid in a minimum amount of hot
ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize
crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and
dry in a vacuum oven at 40-50°C.

Synthesis Workflow Diagram
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Figure 1: Synthesis Workflow for 4-Nitropyridin-2-amine
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Figure 2: Simplified MAPK/ERK Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b052811#physical-and-chemical-properties-of-4-
nitropyridin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b052811#physical-and-chemical-properties-of-4-nitropyridin-2-amine
https://www.benchchem.com/product/b052811#physical-and-chemical-properties-of-4-nitropyridin-2-amine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b052811?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

